molecular formula C19H28N2O2 B190087 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine CAS No. 159877-35-7

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine

Katalognummer: B190087
CAS-Nummer: 159877-35-7
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: IWDFFHIOVOXFOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine (CAS: 128740-14-7) is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine ring. The Boc (tert-butyloxycarbonyl) group at the 1-position acts as a protective moiety for the secondary amine, while the benzyl group at the 6-position enhances steric and electronic properties. This compound is a critical intermediate in synthesizing chiral azabicyclo pyridine derivatives, which are pharmacologically relevant for central nervous system (CNS) therapeutics .

Key synthetic steps involve:

  • Hydrolysis of a tartarate salt precursor in halogenated solvents.
  • Chiral resolution using D(-)-tartaric acid to achieve >98% purity.
  • Reduction with aluminum borohydride complexes (e.g., Al(BH₄)₃·diglyme) under high-pressure hydrogenation .

Its industrial synthesis prioritizes minimal purification, scalability, and environmental sustainability, distinguishing it from traditional racemic approaches .

Eigenschaften

IUPAC Name

tert-butyl 6-benzyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFFHIOVOXFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597544
Record name tert-Butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159877-35-7
Record name 1,1-Dimethylethyl octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159877-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Synthetic Route from Pyridine Dicarboxylic Acid

The patent CN102964346A outlines a six-step sequence starting from pyridine dicarboxylic acid (VIII):

  • Cyclization and Benzylation : Pyridine dicarboxylic acid undergoes dehydration in acetic anhydride, followed by reaction with benzylamine to form 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone (VII).

  • Partial Hydrogenation : Catalytic hydrogenation of VII using 5–10% Pd/C in acidic methanol at 20–40°C and 2–4 MPa yields 6-benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-diketone (VI).

  • Borohydride Reduction : Sodium borohydride in toluene reduces the diketone (VI) to 6-benzyl-octahydropyrrolo[3,4-b]pyridine (V) with 76–84% yields.

  • Chiral Resolution : Tartaric acid-mediated resolution of V produces enantiomerically pure (S,S)-6-benzyl-octahydropyrrolo[3,4-b]pyridine (IV).

  • Boc Protection : Acylation of IV with Boc anhydride or chloride in the presence of triethylamine forms this compound (III).

  • Benzyl Deprotection : Hydrogenolysis of III over Pd/C in methanol removes the benzyl group, yielding 1-Boc-octahydropyrrolo[3,4-b]pyridine.

Optimization of Critical Reaction Steps

Borohydride Reduction (Step 3)

Sodium borohydride in toluene at 0–30°C achieved 76–84% yields. Iodine or acetic acid additives enhanced reducing efficiency:

  • Without Additive : 84.5% yield (Example 5).

  • With Iodine : 76.6% yield (Example 6).

Exothermic reactions required careful temperature control to avoid decomposition.

Boc Protection (Step 5)

Acylation with Boc anhydride in dichloromethane and triethylamine provided near-quantitative protection. Solvent polarity influenced reaction rates:

SolventReaction TimeYield (%)
Dichloromethane2 hours95–98
Tetrahydrofuran4 hours90–92
Toluene6 hours85–88

Triethylamine (10 mol equivalents) neutralized HCl byproducts, preventing amine protonation.

Analytical Characterization

Chromatographic Purity

HPLC analysis confirmed >98% purity for intermediates and final products. For example, 6-benzyl-octahydropyrrolo[3,4-b]pyridine (V) showed 98.5% purity (Example 5).

Mass Spectrometry

GC-MS of 6-benzyl-octahydropyrrolo[3,4-b]pyridine (Example 4) revealed key fragments:

  • m/z 216 (M⁺)

  • m/z 173 (PhCH₂(C₄H₆N)CH₂)

  • m/z 91 (PhCH₂).

Enantiomeric Excess (ee)

Chiral HPLC using a tartaric acid derivative resolved (S,S)- and (R,R)-enantiomers with 99.2% ee (Example 7).

Comparative Analysis of Methodologies

Catalytic Hydrogenation vs. Chemical Reduction

While hydrogenation (Step 2) offered higher yields (94.5%), borohydride reduction (Step 3) tolerated functional groups but required stoichiometric reagents.

Solvent Impact on Boc Protection

Polar aprotic solvents (e.g., dichloromethane) accelerated acylation kinetics compared to nonpolar solvents like toluene .

Analyse Chemischer Reaktionen

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, depending on the reagents used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolo[3,4-B]pyridine core or the benzyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine serves as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals. The synthesis typically involves several steps:

  • Formation of the Pyrrolo[3,4-B]pyridine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.
  • Protection with Boc Group : The nitrogen atom is protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

This compound's ability to act as a synthetic intermediate enhances its applicability in developing new chemical entities with potential therapeutic effects.

Biological Applications

In biological research, this compound is utilized as a probe or building block for bioactive molecules. Its derivatives have shown promising biological activities, including:

  • Cannabinoid Receptor Ligands : These ligands have potential applications in treating pain, inflammation, and neurological disorders. Research indicates that derivatives exhibit significant biological activities that may be beneficial for various medical conditions.
  • Antiviral Agents : Certain derivatives of octahydropyrrolo[3,4-b]pyridine are being investigated for their efficacy against viral infections such as HIV. The compound's structure allows it to interact with molecular targets like enzymes or receptors, potentially modulating their activity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for drug candidates targeting various diseases:

  • HIV Treatment : Compounds derived from this scaffold are being developed as CCR5 antagonists, which play a crucial role in HIV treatment by blocking the virus's entry into host cells. This approach aims to improve upon existing therapies that often lead to drug resistance and adverse side effects .

Industrial Applications

The compound is also relevant in the production of specialty chemicals and materials. Its unique structural features impart desirable properties to final products used in various industrial applications. The versatility of this compound makes it a candidate for further exploration in industrial chemistry settings where specific functional properties are required.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in different applications:

  • Synthesis of Cannabinoid Receptor Ligands : A study demonstrated how derivatives synthesized from this compound exhibited selective binding to cannabinoid receptors, suggesting potential therapeutic uses in pain management and neurological disorders.
  • Antiviral Research : Another research effort focused on the antiviral properties of octahydropyrrolo derivatives against HIV, showcasing their ability to inhibit viral replication through CCR5 receptor modulation .

Wirkmechanismus

The mechanism of action of 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality that can participate in further chemical reactions or biological interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The table below highlights structural distinctions and functional group variations among related compounds:

Compound Name Core Structure Functional Groups Key Modifications
1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Boc (protecting group), Benzyl Chiral centers at 4a and 7a positions
Pyrazolo[3,4-b]pyridin-6-ones (e.g., Compound 3a) Pyrazolo[3,4-b]pyridine Oxo, Cyano, Aryl substituents Fused pyrazole ring instead of pyrrolidine
1-Benzyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-50-7) Pyrrolo[3,4-b]pyrrole Benzyl Replaces pyridine with pyrrole ring
Ethyl 1-benzyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo[3,4-b]pyridine Ester, Oxo, Methyl Carboxylic ester at position 4

Research Findings and Data

Anticancer Activity of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer effects, with IC₅₀ values <1 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines. Their mechanism involves kinase inhibition (e.g., CDK2, EGFR) and apoptosis induction .

Biologische Aktivität

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. The compound can be synthesized through a multi-step process that includes the formation of the octahydropyrrolo framework followed by the introduction of the Boc (tert-butyloxycarbonyl) protecting group and the benzylic substitution. Specific synthetic pathways may vary, but they generally aim to ensure high yields and purity of the final product .

Antiviral Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral properties, particularly as CCR5 antagonists. CCR5 antagonists are critical in the treatment of HIV, as they block the CCR5 receptor, preventing viral entry into host cells. This compound has been shown to possess similar properties, making it a candidate for further investigation in antiviral therapies .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, in a study involving gastric carcinoma xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition compared to controls .

The mechanism by which this compound exerts its biological effects involves modulation of specific molecular targets. It is believed to interact with receptors and enzymes that are crucial in cellular signaling pathways related to viral infection and cancer proliferation. For instance, by inhibiting CCR5 receptor activity, it prevents HIV from entering host cells, thereby reducing viral load in infected individuals .

Case Studies and Research Findings

A detailed review of literature reveals various case studies that highlight the biological activities associated with this compound:

Study Findings
Study on Antiviral ActivityIdentified as a potent CCR5 antagonist with potential for HIV treatment.
Anticancer EfficacyDemonstrated significant inhibition of tumor growth in gastric carcinoma models.
Mechanistic StudiesShowed interaction with key enzymes involved in cancer metabolism and viral replication.

Q & A

Q. What are the key synthetic routes for preparing 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step processes involving esterification, reduction, chlorination, and cyclization. For example, pyridine-2,3-dicarboxylic acid can serve as a starting material, with cyclization under mild conditions (room temperature) yielding up to 78% efficiency when using NaH and MeI for N-Boc protection . Optimization requires careful control of temperature, solvent polarity (e.g., THF or dioxane), and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Q. Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?

  • HPLC/UV-Vis : Use ammonium acetate buffer (pH 6.5 adjusted with acetic acid) for reverse-phase chromatography to assess purity .
  • NMR/FT-IR : Confirm regioselectivity of benzylation and Boc protection via characteristic shifts (e.g., Boc carbonyl at ~165 ppm in ¹³C NMR).
  • X-ray crystallography : Resolve stereochemistry of the octahydropyrrolopyridine core, as demonstrated for analogous fluorinated derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards .
  • First aid : For skin exposure, immediately wash with soap/water and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?

Density functional theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., the pyrrolidine nitrogen for deprotection or benzyl group substitution). Molecular docking studies may also clarify steric effects from the Boc group during interactions with biological targets .

Q. What strategies resolve contradictions in reported synthetic yields for cyclization steps?

Discrepancies in cyclization efficiency (e.g., 78% vs. lower yields in other studies) often stem from solvent choice (polar aprotic vs. nonpolar) or catalyst loading. Systematic DOE (Design of Experiments) approaches, varying Pd catalyst ratios (0.5–5 mol%) and reaction times (12–48 hrs), can identify optimal conditions .

Q. How does the Boc-protected pyrrolopyridine scaffold influence structure-activity relationships (SAR) in pharmacological studies?

The Boc group enhances solubility and stabilizes intermediates during derivatization. For example, replacing Boc with acetyl alters metabolic stability, as seen in sigma receptor ligands where 1-benzyl-6-phenyl analogs show improved binding affinity (IC₅₀ < 100 nM) . SAR studies should systematically vary substituents at positions 1 (Boc) and 6 (benzyl) to evaluate steric/electronic effects on target engagement.

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

  • Kinase inhibition : Use TR-FRET assays with ATP-competitive probes to test for kinase selectivity.
  • CYP450 metabolism : Monitor demethylation or oxidation pathways via LC-MS to assess metabolic stability .
  • Cell permeability : Perform Caco-2 monolayer assays to predict blood-brain barrier penetration for CNS targets .

Methodological Notes

  • Synthetic reproducibility : Always pre-dry solvents (e.g., THF over molecular sieves) to avoid side reactions during Boc deprotection .
  • Data validation : Cross-reference NMR assignments with computational chemical shift predictors (e.g., ACD/Labs) to confirm regiochemistry .
  • Safety compliance : Adhere to institutional guidelines for hazardous waste disposal, as residual solvents (e.g., dioxane) require specialized treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.